Hexadecanoic acid, 2-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic acid, 2-(dimethylamino)- typically involves the esterification of hexadecanoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of hexadecanoic acid, 2-(dimethylamino)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: Hexadecanoic acid, 2-(dimethylamino)- can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield hexadecanoic acid and 2-(dimethylamino)ethanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or other amines.
Major Products:
Hydrolysis: Hexadecanoic acid and 2-(dimethylamino)ethanol.
Oxidation: Corresponding carboxylic acids and amines.
Substitution: Various substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic acid, 2-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential role in biological systems, including its interactions with cell membranes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of hexadecanoic acid, 2-(dimethylamino)- involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid, 2-(dimethylamino)- can be compared with other similar compounds such as:
Hexadecanoic acid (palmitic acid): A saturated fatty acid with similar structural features but lacking the dimethylamino group.
2-(dimethylamino)ethanol: An amine alcohol that serves as a precursor in the synthesis of hexadecanoic acid, 2-(dimethylamino)-.
Hexadecanoic acid, ethyl ester: Another ester derivative of hexadecanoic acid, differing in the alcohol component.
Uniqueness: The presence of the dimethylamino group in hexadecanoic acid, 2-(dimethylamino)- imparts unique chemical properties, such as increased solubility in organic solvents and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
10499-94-2 |
---|---|
Molekularformel |
C18H37NO2 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
2-(dimethylamino)hexadecanoic acid |
InChI |
InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(20)21)19(2)3/h17H,4-16H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
DHYWSAPLZYWZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.